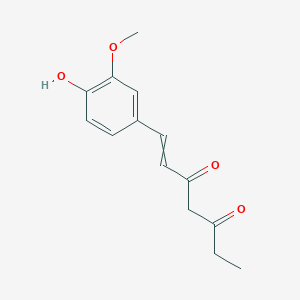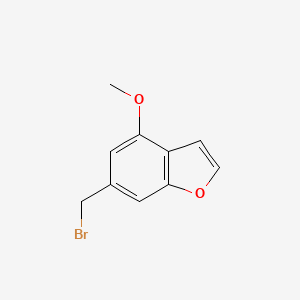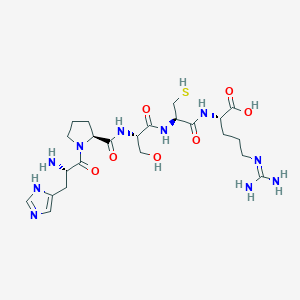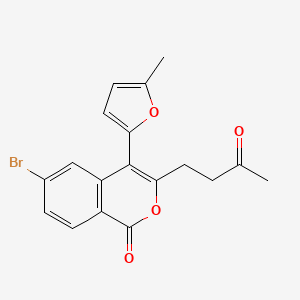
6-Bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one is an organic compound that belongs to the class of isochromen-1-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, furan, and isochromenone moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one can be achieved through multi-step organic synthesis. A typical synthetic route may involve:
Bromination: Introduction of the bromine atom into the isochromenone ring.
Furan Ring Formation: Synthesis of the furan ring with a methyl substituent.
Coupling Reaction: Coupling of the furan ring with the isochromenone derivative.
Ketone Introduction: Introduction of the 3-oxobutyl group through a suitable reaction such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to achieve high yields and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Optimization of temperature and pressure conditions.
- Purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions at the bromine or furan moieties.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one: Lacks the bromine atom.
6-bromo-4-(furan-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one: Lacks the methyl group on the furan ring.
6-bromo-4-(5-methylfuran-2-yl)-3-(butyl)-1H-isochromen-1-one: Lacks the ketone group.
Uniqueness
The presence of the bromine atom, methyl-substituted furan ring, and 3-oxobutyl group in 6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)-1H-isochromen-1-one makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
917571-25-6 |
|---|---|
Fórmula molecular |
C18H15BrO4 |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
6-bromo-4-(5-methylfuran-2-yl)-3-(3-oxobutyl)isochromen-1-one |
InChI |
InChI=1S/C18H15BrO4/c1-10(20)3-7-16-17(15-8-4-11(2)22-15)14-9-12(19)5-6-13(14)18(21)23-16/h4-6,8-9H,3,7H2,1-2H3 |
Clave InChI |
VEZASLHNTORBHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=C(OC(=O)C3=C2C=C(C=C3)Br)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylpyridin-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14197694.png)
![5-[(Benzyloxy)methyl]-7-phenylhept-4-en-6-ynal](/img/structure/B14197701.png)
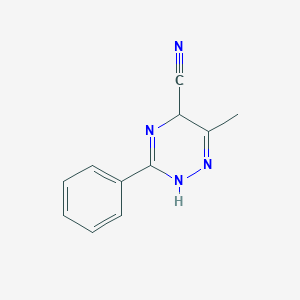
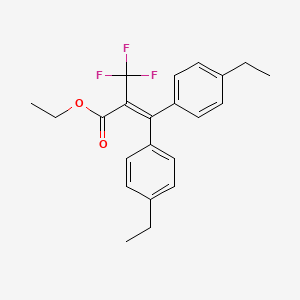

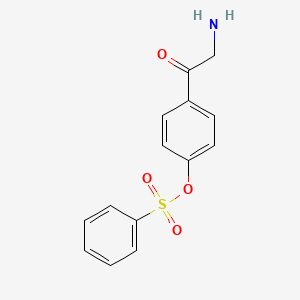
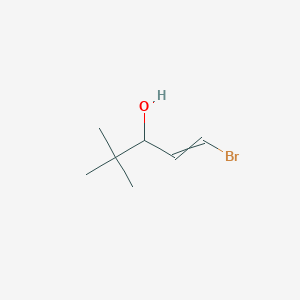
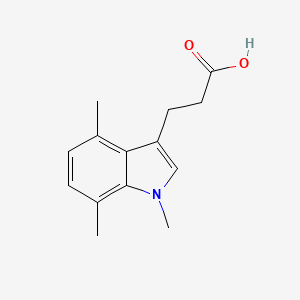

![4-[(Methoxyamino)methyl]phenol](/img/structure/B14197758.png)
